Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate
Overview
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate and similar compounds have been utilized in various chemical syntheses. For instance, the reaction of methyl acrylate with arenediazonium salts and KSCN in the presence of copper(II) acetate led to the formation of methyl 3-aryl-2-thiocyanatopropanoates, which reacted with monosubstituted piperazines to form related compounds (Obushak, Karpyak, Ostapiuk, & Matiychuk, 2007).
- These chemical reactions and syntheses are vital in exploring the chemical properties and potential applications of compounds related to this compound.
Antibacterial and Antimicrobial Properties
- Some derivatives of this compound have been shown to possess antimicrobial and antibacterial properties. For example, certain compounds demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, indicating their potential as therapeutic agents in combating bacterial infections (Zurenko et al., 1996).
Molecular and Structural Studies
- The molecular structures and solution conformations of related dipeptides and derivatives have been studied using NMR measurements and molecular mechanics calculations. These studies are crucial for understanding the conformational behavior and potential biological interactions of these compounds (Kojima et al., 2009).
Potential in Drug Development
- This compound related compounds have been explored in the synthesis of novel drugs with potential analgesic, anti-inflammatory, and antimicrobial activities. This indicates the compound's relevance in the development of new pharmaceuticals (Gökçe et al., 2005).
Impurity Profile Analysis in Drug Synthesis
- The impurity profile of a related compound was determined by liquid chromatography-mass spectrometry, highlighting the importance of these compounds in the quality control and safety evaluation in pharmaceutical manufacturing (Thomasberger, Engel, & Feige, 1999).
Future Directions
Properties
IUPAC Name |
methyl 2-(4-benzyl-3-oxopiperazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)9-12-14(18)16(8-7-15-12)10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBKZTCGIAFDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)N(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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